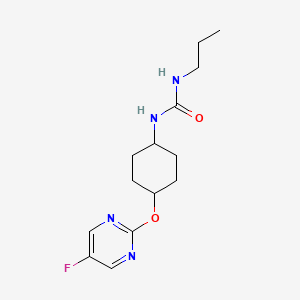

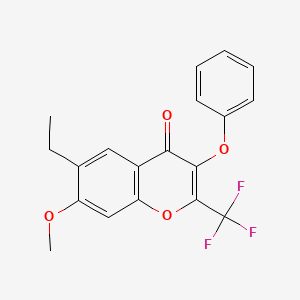

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide, commonly known as HTB, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Chemoselective N-benzoylation

Research led by Singh et al. (2017) explored the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates. This process yields compounds like N-(2-hydroxyphenyl)benzamides, which have significant biological interest. The method involves the formation of a thiourea intermediate, which then undergoes elimination of thiocyanic acid due to intramolecular nucleophilic attack, highlighting the synthetic utility of such compounds in creating biologically relevant structures Singh, R. Lakhan, & G. S. Singh, 2017.

Site-Selective Hydroxyphenyloxylation

The work of Song et al. (2016) introduced a Pd-catalyzed, site-selective hydroxyphenyloxylation of benzylic α-C(sp3)-H bonds, employing thioamide as a directing group. This innovative method facilitates selective modification at α-C(sp3)-H bonds, offering a pathway to synthesize complex molecules with high functional group tolerance and significant yields, thus broadening the scope of functionalization in organic synthesis Song et al., 2016.

Stearoyl-CoA Desaturase-1 Inhibition

In the field of pharmacology, Uto et al. (2009) reported on the identification of potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in fatty acid metabolism. Their optimization efforts led to the development of compounds with sub-nanomolar IC50 values, demonstrating dose-dependent effects in decreasing plasma desaturation indices in animal models. This research offers insights into the design of therapeutic agents targeting metabolic disorders Uto et al., 2009.

Histone Deacetylase Inhibition

Jiao et al. (2009) designed a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as novel histone deacetylase inhibitors. These compounds displayed inhibitory activity against enzymes and exhibited antiproliferative activity against various cancer cell lines. Their research contributes to the development of new therapeutic agents for cancer treatment, emphasizing the importance of molecular design in drug discovery Jiao et al., 2009.

properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO3S/c16-15(17,18)22-12-3-1-10(2-4-12)14(21)19-7-5-13(20)11-6-8-23-9-11/h1-4,6,8-9,13,20H,5,7H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZOFWCSOGDYTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(C2=CSC=C2)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2559149.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2559152.png)

![4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2559153.png)

![N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2559154.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2559159.png)

![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2559162.png)

![2,4-Dimethyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2559164.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2559165.png)

![4-[6-(Trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2559166.png)